Econazole nitrate

Catalog No.
S526861
CAS No.
24169-02-6
M.F
C18H15Cl3N2O.HNO3
C18H16Cl3N3O4
M. Wt
444.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Econazole nitrate

CAS Number

24169-02-6

Product Name

Econazole nitrate

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl3N2O.HNO3
C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)

InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

Econazole, Econazole Nitrate, Ekonazole, Gyno Pervaryl 150, Gyno Pevaril, Gyno Pevaryl, Gyno-Pervaryl 150, Gyno-Pevaril, Gyno-Pevaryl, GynoPevaril, Nitrate, Econazole, Pevaryl

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Antifungal Activity and Mechanism of Action

  • Antifungal spectrum: Studies have demonstrated the effectiveness of econazole nitrate against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, responsible for tinea infections like athlete's foot and ringworm. Source: Econazole: a review of its antifungal activity and therapeutic efficacy:
  • Mechanism of action: Similar to other azole antifungals, econazole nitrate inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disrupts fungal cell wall integrity and function, leading to fungal cell death. Source: Development and Characterization of Econazole Topical Gel:

Development of Novel Formulations

Research efforts are exploring alternative formulations of econazole nitrate to improve its efficacy and patient compliance. Examples include:

  • Topical gel formulations: Studies suggest that gel formulations offer faster drug release and better spreadability compared to traditional creams or ointments, potentially enhancing treatment outcomes. Source: Development and Characterization of Econazole Topical Gel:

Potential Antibacterial Activity

While primarily known for its antifungal properties, some research suggests potential antibacterial activity of econazole nitrate. Studies have shown its effectiveness against certain bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, in interdigital toe web infections. Source: The antibacterial efficacy of econazole nitrate in interdigital toe web infections:

Econazole nitrate is an antifungal compound belonging to the imidazole class, primarily utilized in topical formulations for treating various fungal skin infections. It is effective against conditions such as athlete's foot, jock itch, ringworm, and tinea versicolor. The chemical formula for econazole nitrate is C18H15Cl3N2OC_{18}H_{15}Cl_{3}N_{2}O with a molar mass of approximately 381.68 g/mol . The compound appears as a white crystalline powder and is known for its strong antifungal properties and low solubility in water .

Econazole nitrate functions by inhibiting the enzyme 14-alpha demethylase, a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and ultimately causing cell death . The compound may also interfere with endogenous respiration and phospholipid biosynthesis, further impairing fungal growth .

Econazole nitrate exhibits broad-spectrum antifungal activity against dermatophytes and yeasts. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting the transformation of yeasts into their mycelial forms. Additionally, it has demonstrated anti-feeding properties against certain pests like the common clothes moth (Tineola bisselliella) . Adverse effects in humans are relatively mild, with common symptoms including burning, itching, and redness at the application site .

The synthesis of econazole nitrate involves several steps:

  • Alkylation: An imidazole compound is reacted with a bromoketone derived from o,p-dichloroacetophenone.
  • Reduction: The resulting ketone undergoes reduction using sodium borohydride to form an alcohol.
  • Further Alkylation: The alkoxide from the alcohol is then alkylated with p-chlorobenzyl chloride to yield econazole .

This multi-step process highlights the importance of specific chemical transformations in achieving the final product.

Econazole nitrate is primarily applied in dermatology for treating:

  • Fungal Skin Infections: Effective against athlete's foot, jock itch, ringworm, and tinea versicolor.
  • Vaginal Infections: Available in formulations for treating vaginal thrush in some markets .
  • Pest Control: Its anti-feeding properties make it useful in controlling certain fabric pests .

The drug is marketed under various brand names including Spectrazole and Ecostatin.

Econazole nitrate has been studied for its interactions with various biological systems. It acts as an antagonist to 14-alpha demethylase in fungi and has shown partial agonist activity on certain human nuclear receptors . This dual action may contribute to its effectiveness as both an antifungal agent and a modulator of human biological processes.

Econazole nitrate shares structural similarities with other azole antifungals. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
MiconazoleImidazoleAntifungalBroader spectrum against systemic fungi
ClotrimazoleImidazoleAntifungalEffective against both fungi and bacteria
KetoconazoleImidazoleAntifungalAlso used for systemic fungal infections
FluconazoleTriazoleAntifungalEffective against systemic candidiasis

Econazole nitrate is unique due to its specific formulation and effectiveness against both dermatophytes and certain pests, making it versatile in both medical and pest control applications.

Purity

> 98%

Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

443.020639 g/mol

Monoisotopic Mass

443.020639 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

324 °F (NTP, 1992)

UNII

H438WYN10E

Related CAS

27220-47-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of vulvovaginal candidiasis

Pharmacology

Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

24169-02-6
68797-31-9

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Shah RM, Eldridge DS, Palombo EA, Harding IH. Microwave-assisted microemulsion
technique for production of miconazole nitrate- and econazole nitrate-loaded
solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi:
10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057.


2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the
Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins.
AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub
2016 Nov 9. PubMed PMID: 27830515.


3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N,
Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of
econazole nitrate formulated in an enhanced hydrophilic multiple emulsion.
Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed
PMID: 27761948.


4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of
Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974.


5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel
Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for
Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi:
10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795.


6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by
otoendoscopy on otomycosis external with triamcinolone acetonide and econazole
nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015
Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250.


7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces
Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm
Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID:
PMC4232799.


8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L.
Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical
Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed
PMID: 25237352; PubMed Central PMCID: PMC4157032.


9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea
pedis: results from two double-blind, vehicle-controlled, phase 3 clinical
trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362.


10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of
econazole nitrate: formulation and optimization using factorial design. J Drug
Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID:
25006462; PubMed Central PMCID: PMC4071986.

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